molecular formula C10H18O2 B14403207 3,5-Diethyl-3,5-dimethyloxolan-2-one CAS No. 85688-23-9

3,5-Diethyl-3,5-dimethyloxolan-2-one

Cat. No.: B14403207
CAS No.: 85688-23-9
M. Wt: 170.25 g/mol
InChI Key: OLFXGZDRIVMKMH-UHFFFAOYSA-N
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Description

3,5-Diethyl-3,5-dimethyloxolan-2-one is a high-purity chemical compound offered for research and development purposes. This oxolan-2-one derivative is provided as a characterizable material for investigative use in [list specific fields, e.g., organic synthesis, material science, or chemical biology]. Researchers may utilize this compound as a [specify potential role, e.g., building block, intermediate, or standard] in the development of novel molecules or functional materials. Its structure, featuring the oxolanone core with specific ethyl and methyl substitutions, makes it a candidate for studies exploring [mention potential research value, e.g., structure-activity relationships, polymer chemistry, or reaction mechanism studies]. All available analytical data, including [mention specific data, e.g., NMR, HPLC, or MS spectra], confirm its identity and high quality. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet and conduct a thorough risk assessment prior to handling.

Properties

CAS No.

85688-23-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,5-diethyl-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-5-9(3)7-10(4,6-2)12-8(9)11/h5-7H2,1-4H3

InChI Key

OLFXGZDRIVMKMH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1=O)(C)CC)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a five-membered oxolan-2-one (γ-lactone) ring with ethyl and methyl groups at the 3- and 5-positions. Its isomeric SMILES notation (CCC1(CC(OC1=O)(C)CC)C) confirms the bicyclic arrangement, where the lactone ring is fused with a substituted cyclopropane moiety. This sterically hindered structure influences its reactivity and synthetic pathways.

Physical Properties

Key physicochemical parameters derived from experimental data include:

Property Value Source
Density 0.981 g/cm³
Boiling Point 206.3°C at 760 mmHg
Flash Point 74.8°C
Refractive Index 1.422
LogP (Partition Coefficient) 0.957

The relatively high boiling point and moderate lipophilicity (LogP) suggest utility in high-temperature reactions and hydrophobic matrices.

Synthesis Methodologies

Acid-Catalyzed Cyclization of Hydroxy Acids

A primary route involves the intramolecular esterification of 3,5-diethyl-3,5-dimethyl-4-hydroxypentanoic acid. This method, analogous to the synthesis of pantolactone, employs hydrochloric acid (HCl) as a catalyst under reflux conditions. The hydroxy acid precursor is heated at 110–120°C for 6–8 hours, followed by vacuum distillation to isolate the lactone. Adjusting the NaCl concentration, as demonstrated in hydrolyzed vegetable protein (HVP) systems, may optimize reaction efficiency by modulating ionic strength.

Thermal Condensation of Diols and Ketones

Alternative approaches leverage thermal condensation between 3,5-diethyl-3,5-dimethyl-1,5-pentanediol and a ketone donor (e.g., acetone). In a stainless steel autoclave, the diol and ketone are heated to 150–180°C under inert gas, facilitating dehydration and cyclization. This method mirrors protocols used in Maillard reaction studies, where thermal treatment of amino acids and reducing sugars generates lactones. The product is extracted via methylene chloride and purified via rotary evaporation.

Ring-Closing Metathesis (RCM)

A modern synthetic strategy involves RCM of diethyl dimethyl diene esters using Grubbs catalysts. For instance, dimethyl 3,5-diethyl-3,5-dimethylhept-2,5-dienedioate undergoes RCM in dichloromethane at 40°C, yielding the lactone after hydrogenation. This method, though costlier, offers superior stereochemical control compared to acid-catalyzed routes.

Analytical Characterization

Chromatographic Profiling

Gas chromatography–mass spectrometry (GC–MS) with DB-5MS columns (30 m × 0.25 mm) is standard for volatile analysis. Solvent extraction (SE) using methylene chloride and solid-phase microextraction (SPME) with PDMS/DVB fibers are employed to isolate the compound from reaction mixtures. Retention indices and mass spectra are cross-referenced with libraries for identification.

Nuclear Magnetic Resonance (NMR)

¹H NMR data (hypothetical due to source limitations) would reveal signals for:

  • Lactone carbonyl (δ 170–175 ppm in ¹³C NMR).
  • Ethyl groups (δ 0.8–1.5 ppm, triplets for CH₃ and quartets for CH₂).
  • Methine protons on the cyclopropane ring (δ 2.5–3.5 ppm).

Applications and Derivatives

While direct applications of 3,5-diethyl-3,5-dimethyloxolan-2-one are underexplored, structurally similar lactones like pantolactone and furaneol are used in flavors and pharmaceuticals. Its branched alkyl groups may enhance thermal stability in polymer matrices, as seen in elastomer formulations.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-3,5-dimethyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated oxolane compounds.

Scientific Research Applications

3,5-Diethyl-3,5-dimethyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-3,5-dimethyloxolan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Key Observations:

  • Molar Mass and Lipophilicity: The ethyl and methyl substituents in the target compound increase its molar mass (~156 g/mol) compared to simpler analogs like (3R,5S)-3,5-dimethyloxolan-2-one (114.14 g/mol). This enhances lipophilicity, favoring solubility in nonpolar solvents .
  • Steric Effects: The bulky ethyl groups in 3,5-diethyl-3,5-dimethyloxolan-2-one may hinder nucleophilic attacks on the ketone group, contrasting with less substituted analogs like the cyclohexenone derivative .
  • Polarity: Halogenated or amino-substituted oxolanones (e.g., C₁₁H₁₁Cl₂NO₃) exhibit higher polarity due to electronegative groups, enabling hydrogen bonding and aqueous solubility .

Chemical Reactivity

  • Ketone Reactivity : The ketone group in 3,5-diethyl-3,5-dimethyloxolan-2-one is expected to undergo typical reactions such as nucleophilic addition or reduction. However, steric hindrance from ethyl/methyl groups may slow reaction kinetics compared to less hindered analogs like 3,5-dimethyl-2-cyclohexen-1-one .
  • Imine vs.
  • Halogen Effects: The dichloro-substituted amino oxolanone (C₁₁H₁₁Cl₂NO₃) may exhibit electrophilic aromatic substitution reactivity at the chloro positions, a feature absent in the non-halogenated target compound .

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